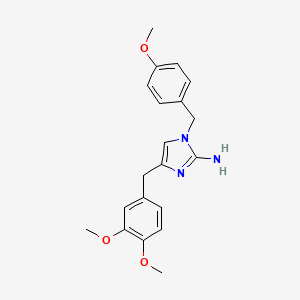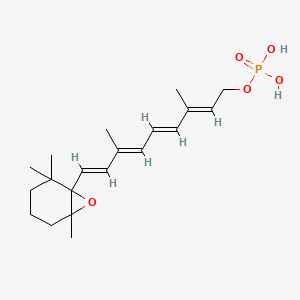
Preclathridine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Preclathridine A is a natural product found in Leucetta microraphis and Notodoris gardineri with data available.
Aplicaciones Científicas De Investigación
Overview of Preclinical Research Guidelines
Preclinical research is fundamental in the translation of findings to clinical applications. Guidelines for preclinical research, particularly in in vivo animal experiments, are structured to address threats to various types of validity (internal, construct, or external) or programmatic research activities. Common recommendations include performing power calculations for sample size, random treatment allocation, and characterizing disease phenotypes in animal models before experimentation (Henderson et al., 2013).
Preclinical Stroke Research Models
Preclinical stroke research often employs rodent models, particularly those involving permanent or transient middle cerebral artery occlusion. However, many drugs demonstrating preclinical efficacy have failed in clinical trials, highlighting a gap in translating preclinical findings to clinical success. Improvements in study quality, reporting, and the adoption of standardized procedures are suggested to bridge this gap (Macrae, 2011).
Alzheimer's Disease Research Translation
Alzheimer's Disease (AD) research emphasizes the need for diverse methodological approaches in preclinical studies to accommodate the multifactorial nature of the disease. The translation of preclinical studies into clinical trials has been hindered by an overemphasis on single approaches, underscoring the necessity for broader research strategies to identify effective treatments (Banik et al., 2015).
Systematic Reviews and Meta-Analysis in Preclinical Studies
Systematic reviews and meta-analyses of preclinical studies, such as those modeling cerebrovascular diseases, provide a framework to address methodological shortcomings and inflate treatment effects. These tools offer a means to encourage improvements in the rigor of preclinical research, akin to their role in enhancing clinical research (Sena et al., 2014).
Preclinical Epilepsy Therapy Discovery
Despite numerous antiseizure drugs from preclinical studies, a significant portion of the population with epilepsy continues to experience seizures. Reevaluating strategies in preclinical epilepsy therapy discovery is crucial for developing effective treatments for refractory seizures and identifying antiepileptogenic and disease‐modifying treatments (Galanopoulou & Mowrey, 2016).
Significance of Pre-formulation Study Parameters in Preclinical Studies
In preclinical studies, understanding the physico-chemical properties of the drug candidate and careful selection of the formulation development strategy are paramount. The study parameters significantly influence the performance of the drug substance, highlighting the importance of solubility, partition coefficient, permeability, and other critical attributes (Shah & Agnihotri, 2011).
Acridine Derivatives in Preclinical Studies
The development of acridine derivatives has been extensive in preclinical studies, mainly focusing on their therapeutic potential for treating diseases like cancer, Alzheimer's, and infections. The exploration of azaacridine or other heteroatom-substituted acridine derivatives can broaden the application and effectiveness of these compounds in preclinical studies (Zhang et al., 2014).
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-15-6-9(14-12(15)13)4-8-2-3-10-11(5-8)17-7-16-10/h2-3,5-6H,4,7H2,1H3,(H2,13,14) |
Clave InChI |
JRABMMXJICHILK-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1N)CC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CN1C=C(N=C1N)CC2=CC3=C(C=C2)OCO3 |
Sinónimos |
preclathridine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)

![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)
![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)

![(4S,6R)-2-[[(3S,10R,13R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1237385.png)

![methyl (9S,14E,15S,19S)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1237388.png)
![4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1237391.png)
![d(CH2)5[Tyr(Me)2]AVP](/img/structure/B1237393.png)

![3-(Prop-2-enylthio)-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B1237397.png)
![(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1237398.png)